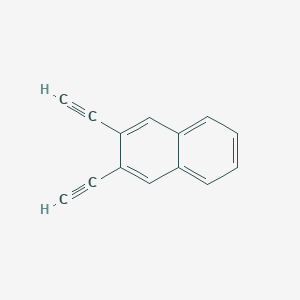
2,3-Diethynylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethynylnaphthalene is an organic compound with the molecular formula C14H8 It is a derivative of naphthalene, where two ethynyl groups are attached to the 2nd and 3rd positions of the naphthalene ring
Métodos De Preparación
The synthesis of 2,3-Diethynylnaphthalene typically involves the following steps:
Starting Material: The synthesis begins with commercially available naphthalene derivatives.
Bromination: The naphthalene derivative is brominated to introduce bromine atoms at the desired positions.
Sonogashira Coupling: The brominated naphthalene undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. This step introduces the ethynyl groups at the 2nd and 3rd positions.
Desilylation: The final step involves the removal of the trimethylsilyl protecting groups to yield this compound
Análisis De Reacciones Químicas
2,3-Diethynylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or other saturated derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, such as halogenation or alkylation.
Cyclization: The compound can undergo cyclization reactions to form polycyclic aromatic hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Diethynylnaphthalene has several scientific research applications:
Materials Science: It is used in the synthesis of high-refractive-index materials for optoelectronic applications.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Polymer Chemistry: It is used in the preparation of polymers with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Diethynylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl groups. These groups can undergo cyclization, addition, and substitution reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
2,3-Diethynylnaphthalene can be compared with other similar compounds such as:
2,3-Dihydroxynaphthalene: This compound has hydroxyl groups instead of ethynyl groups, leading to different reactivity and applications.
1,8-Diethynylnaphthalene: This isomer has ethynyl groups at the 1st and 8th positions, resulting in different chemical properties and reactivity.
2,3-Diaminonaphthalene: This compound has amino groups at the 2nd and 3rd positions, which significantly alter its chemical behavior compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and structural properties, making it valuable for specialized applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C14H8 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2,3-diethynylnaphthalene |
InChI |
InChI=1S/C14H8/c1-3-11-9-13-7-5-6-8-14(13)10-12(11)4-2/h1-2,5-10H |
Clave InChI |
TZBLBLFGSCOHEL-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=CC=CC=C2C=C1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B13354488.png)
![Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B13354495.png)
![6-(4-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354502.png)
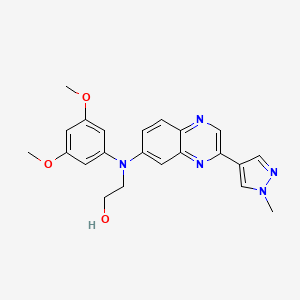
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B13354511.png)
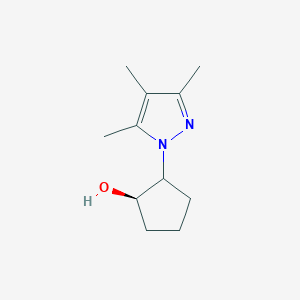
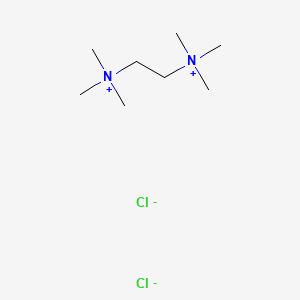
![N-[3-(azepan-1-ylsulfonyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13354523.png)
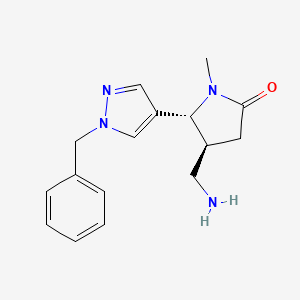
![(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13354530.png)


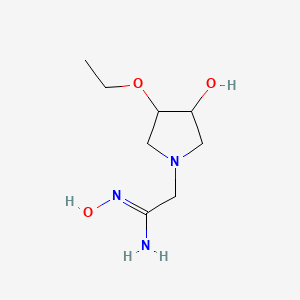
![4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid](/img/structure/B13354556.png)
